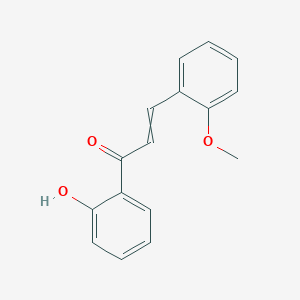

2'-HYDROXY-2-METHOXYCHALCONE

Description

Overview of Chalcones as a Prominent Class of Bioactive Flavonoids in Chemical Biology

Chalcones represent a significant class of natural products belonging to the flavonoid family. bohrium.comnih.gov Chemically, they are characterized as 1,3-diaryl-2-propen-1-ones, featuring two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. nih.gov This structural arrangement forms the core of open-chain flavonoids and serves as a crucial intermediate in the biosynthesis of other flavonoids. bohrium.comnih.gov Found abundantly in a variety of edible plants, fruits, and vegetables, chalcones have been a component of traditional medicine for centuries. nih.govresearchgate.net

The scientific interest in chalcones stems from their broad spectrum of biological activities. researchgate.netacs.org These compounds are known to exhibit a diverse range of pharmacological properties, including antimicrobial, anti-inflammatory, antioxidant, anticancer, and antiviral activities. nih.govacs.orghumanjournals.com The presence of the reactive α,β-unsaturated carbonyl group is a key determinant of their biological functions. acs.org The versatility of the chalcone (B49325) scaffold allows for structural modifications, leading to the synthesis of numerous derivatives with potentially enhanced potency and reduced toxicity. humanjournals.com This has made them a focal point in medicinal chemistry and drug discovery. nih.gov

Significance of 2'-Hydroxy-2-methoxychalcone and its Derivatives in Contemporary Academic Research

Among the vast family of chalcones, this compound has emerged as a compound of particular interest in the scientific community. ontosight.aibiosynth.com This specific chalcone, with a molecular formula of C16H14O3, is characterized by a hydroxyl group at the 2' position of one aromatic ring and a methoxy (B1213986) group at the 2 position of the other. ontosight.ai This substitution pattern contributes to its distinct biological profile. ontosight.aibiosynth.com

Research into this compound and its derivatives has unveiled a range of promising biological activities. Studies have highlighted its potential as an anti-inflammatory, antioxidant, and anticancer agent. biosynth.com For instance, research has shown that certain 2'-hydroxychalcone (B22705) derivatives can inhibit the production of pro-inflammatory mediators. researchgate.net Furthermore, this compound has demonstrated notable antimicrobial properties, including activity against the highly resistant pathogen Acinetobacter baumannii by inhibiting its biofilm formation and virulence. nih.gov

The ease of synthesis and the capacity for structural modification of the this compound scaffold make it an attractive candidate for the development of new therapeutic agents. humanjournals.combiosynth.com Investigations into its derivatives, such as those with additional methoxy or halogen substitutions, are ongoing to explore their structure-activity relationships and to optimize their pharmacological effects. researchgate.netnih.gov The study of this compound and its analogues continues to be a dynamic area of research, with significant potential for applications in medicine and chemical biology. biosynth.comresearchgate.net

| Property | Value |

| IUPAC Name | (E)-1-(2-hydroxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one |

| Molecular Formula | C16H14O3 |

| Molecular Weight | 254.28 g/mol |

| CAS Number | 42220-77-9 |

| Boiling Point | 430.6 °C |

| Flash Point | 161.1 °C |

Structure

3D Structure

Properties

IUPAC Name |

1-(2-hydroxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-19-16-9-5-2-6-12(16)10-11-15(18)13-7-3-4-8-14(13)17/h2-11,17H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNTIPKTZVAKPOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=CC(=O)C2=CC=CC=C2O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Hydroxy 2 Methoxychalcone and Its Analogues

Claisen-Schmidt Condensation as a Foundational Synthetic Route

The Claisen-Schmidt condensation is a base-catalyzed reaction involving the condensation of an aromatic aldehyde with an aliphatic or aromatic ketone to form an α,β-unsaturated ketone, the characteristic scaffold of chalcones. scispace.comresearchgate.net This method is widely employed for its reliability and versatility in synthesizing a vast array of chalcone (B49325) derivatives. unair.ac.idajrconline.org The reaction is typically performed in an organic solvent, most commonly an alcohol, using a variety of bases as catalysts. researchgate.net

The base-catalyzed Claisen-Schmidt condensation proceeds through a multi-step mechanism. acs.orgmdpi.com The process is initiated by the abstraction of an α-hydrogen from the ketone (an acetophenone (B1666503) derivative) by a strong base, such as a hydroxide (B78521) ion. ajrconline.orgacs.org This step results in the formation of a resonance-stabilized enolate ion. acs.org

The nucleophilic enolate ion then attacks the electrophilic carbonyl carbon of the aromatic aldehyde, which lacks α-hydrogens, leading to the formation of an intermediate aldol (B89426) product. researchgate.netacs.org The final step involves the dehydration of this aldol intermediate. Under the basic conditions of the reaction, a proton is removed from the carbon adjacent to the phenyl group, followed by the elimination of a hydroxide ion, which yields the stable α,β-unsaturated ketone, or chalcone. acs.org

The efficiency, yield, and purity of 2'-hydroxychalcone (B22705) synthesis via Claisen-Schmidt condensation are highly dependent on the careful optimization of several reaction parameters. Key variables include the choice of catalyst, the solvent system, reaction temperature, and stirring duration. ajrconline.orgresearchgate.net

The selection of a basic catalyst is critical for the successful synthesis of 2'-hydroxychalcones. Studies have shown that strong bases are necessary to facilitate the initial proton abstraction from the acetophenone. ajrconline.org Sodium hydroxide (NaOH) has been identified as a particularly effective catalyst compared to other bases. ajrconline.orgresearchgate.netscilit.com When various bases were tested for the synthesis of 2'-hydroxychalcone from o-hydroxy acetophenone and benzaldehyde (B42025), sodium hydroxide demonstrated the best catalytic activity. ajrconline.orgscilit.com In contrast, bases like calcium hydroxide and magnesium hydroxide were found to be ineffective, while lithium hydroxide showed only slight conversion of reactants to the product. ajrconline.orgresearchgate.netscilit.com For a reaction involving 0.05 mol of reactants, an optimal result was achieved using 20 ml of a 40% NaOH solution. ajrconline.orgresearchgate.netscilit.com

Table 1: Effect of Various Basic Catalysts on 2'-Hydroxychalcone Synthesis

| Catalyst | Catalytic Activity/Effectiveness |

|---|---|

| Sodium Hydroxide (NaOH) | Best catalytical activity |

| Lithium Hydroxide (LiOH) | Slight conversion of reactant to product |

| Calcium Hydroxide (Ca(OH)₂) | Ineffective |

| Magnesium Hydroxide (Mg(OH)₂) | Ineffective |

Table 2: Evaluation of Different Solvent Systems for 2'-Hydroxychalcone Synthesis

| Solvent | Relative Effectiveness |

|---|---|

| Isopropyl Alcohol (IPA) | Proved to be the best solvent |

| Methanol (B129727) | Less effective than IPA |

| Ethanol | Less effective than IPA |

| Acetonitrile | Less effective than IPA |

| Dichloromethane | Less effective than IPA |

| Tetrahydrofuran | Less effective than IPA |

Temperature control is a crucial factor that drastically affects the product yield and purity in chalcone synthesis. ajrconline.orgresearchgate.net Lower temperatures are often favorable. For the synthesis of 2'-hydroxychalcone, the best yield was obtained when the reaction was conducted at 0°C. ajrconline.orgresearchgate.netscilit.com Higher temperatures can potentially lead to side reactions, thereby reducing the purity of the final product.

Table 3: Optimized Temperature and Time for 2'-Hydroxychalcone Synthesis

| Parameter | Optimal Condition | Observation |

|---|---|---|

| Temperature | 0°C | Best yield and purity obtained. |

| Stirring Time | ~4 hours | Reaction is completed; further stirring is not effective. |

The synthesis of the specific target compound, 2'-hydroxy-2-methoxychalcone, is achieved by applying the principles of the Claisen-Schmidt condensation with a specific selection of precursors. The general structure of a chalcone is derived from an acetophenone derivative and a benzaldehyde derivative.

For this compound, the required precursors are:

2'-hydroxyacetophenone (B8834) : This molecule provides the aromatic ring bearing the hydroxyl group and the carbonyl function of the resulting chalcone. It is a common starting material for a wide range of 2'-hydroxychalcone analogues. unair.ac.idresearchgate.netresearchgate.net

2-methoxybenzaldehyde : This aromatic aldehyde provides the second aromatic ring, which is substituted with a methoxy (B1213986) group at the 2-position.

The base-catalyzed condensation of 2'-hydroxyacetophenone with 2-methoxybenzaldehyde, under the optimized conditions discussed previously, would yield the desired this compound.

Optimization of Reaction Conditions for 2'-Hydroxychalcone Synthesis

Microwave-Assisted Synthetic Approaches for Chalcone Derivatives

Microwave-assisted organic synthesis has emerged as a significant non-conventional technique that offers substantial advantages over traditional heating methods for the synthesis of chalcone derivatives. scholarsresearchlibrary.comglobalresearchonline.net This approach dramatically accelerates reaction rates, often reducing completion times from many hours to mere minutes, while simultaneously improving product yields and purity. globalresearchonline.netmdpi.comfrontiersin.org The fundamental reaction employed for synthesizing chalcones, both conventionally and under microwave irradiation, is the Claisen-Schmidt condensation. globalresearchonline.netmdpi.com This reaction involves the base-catalyzed cross-aldol condensation between a substituted acetophenone and an appropriate benzaldehyde, followed by dehydration to form the characteristic α,β-unsaturated carbonyl system of the chalcone scaffold. globalresearchonline.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Chalcone Derivatives A comparative look at reaction times and yields for the synthesis of various chalcone derivatives, highlighting the efficiency of microwave irradiation.

| Synthesis Method | Reactants | Reaction Time | Yield (%) | Reference |

| Conventional | Acetylferrocene + Benzaldehydes | 10–40 hours | 71–87% | frontiersin.org |

| Microwave | Acetylferrocene + Benzaldehydes | 1–5 minutes | 78–92% | frontiersin.org |

| Conventional | 4-Morpholinoacetophenone + Substituted Benzaldehydes | ~12 hours | Not specified | mdpi.com |

| Microwave | 4-Morpholinoacetophenone + Substituted Benzaldehydes | Not specified | Higher than conventional | mdpi.com |

| Conventional | 2-Acetyl Heterocyclic Derivatives + Aldehyde | 24 hours | Not specified | scholarsresearchlibrary.com |

| Microwave | 2-Acetyl Heterocyclic Derivatives + Aldehyde | 2–6 minutes | Not specified | scholarsresearchlibrary.com |

Derivatization Strategies for Structural Diversification of 2'-Hydroxychalcone Scaffolds

The 2'-hydroxychalcone framework serves as a versatile template for the development of a wide array of chemical analogues. mdpi.comresearchgate.net Structural diversification is primarily achieved by strategically altering the substituents on both aromatic rings (designated as Ring A, from the acetophenone precursor, and Ring B, from the benzaldehyde precursor). mdpi.com This derivatization allows for a systematic exploration of structure-activity relationships by introducing various functional groups, which can modulate the molecule's electronic and steric properties. researchgate.netnih.gov

A principal strategy for diversification involves the Claisen-Schmidt condensation of different commercially available or synthesized 2'-hydroxy-acetophenones and substituted benzaldehydes. mdpi.com This method enables the introduction of a wide range of substituents, such as hydroxyl (-OH) and methoxy (-OCH3) groups, at various positions on the aromatic rings. mdpi.comnih.gov The presence and location of these groups are critical, as they have been shown to significantly influence the biological potential of the resulting chalcone derivatives. nih.gov

Another key derivatization technique involves the use of protecting groups for reactive functionalities, particularly hydroxyl groups. mdpi.com For example, a hydroxyl group on a precursor molecule can be protected as a methoxymethyl (MOM) ether by reacting it with methoxymethyl chloride (MOM-Cl). mdpi.com This allows for subsequent chemical transformations on other parts of the molecule without affecting the hydroxyl group. The protecting group can then be removed under acidic conditions, such as with aqueous HCl, to yield the final hydroxylated chalcone. nih.gov This multi-step process expands the scope of accessible derivatives, enabling the synthesis of complex poly-hydroxylated and methoxylated chalcones that might be difficult to obtain through direct condensation. mdpi.com

Table 2: Examples of Derivatization of the 2'-Hydroxychalcone Scaffold Illustrative examples of 2'-hydroxychalcone derivatives, showcasing the starting materials used to achieve structural variation on the aromatic rings.

| Target Chalcone Derivative | Ring A Precursor (Substituted 2-Hydroxy-acetophenone) | Ring B Precursor (Substituted Benzaldehyde) | Key Strategy | Reference |

| 2'-hydroxy-4',3,4-methoxymethoxy-chalcone | 2-hydroxy-4-(methoxymethoxy)-acetophenone | 3,4-bis(methoxymethoxy)benzaldehyde | Use of MOM protecting groups | mdpi.com |

| 2',4-dihydroxy-3,4-dimethoxychalcone | 2,4-dihydroxyacetophenone | 3,4-dimethoxybenzaldehyde | Direct condensation of substituted precursors | mdpi.com |

| 2'-hydroxy-3,4,5-trimethoxychalcone | 2'-hydroxyacetophenone | 3,4,5-trimethoxybenzaldehyde | Direct condensation of substituted precursors | mdpi.com |

| 2',3,4-trihydroxychalcone | 2-hydroxy-4-(methoxymethoxy)-acetophenone | 3,4-bis(methoxymethoxy)benzaldehyde | Synthesis with MOM protection followed by deprotection | nih.gov |

Molecular Mechanisms of Action of 2 Hydroxy 2 Methoxychalcone and Its Derivatives: in Vitro Cellular and Biochemical Pathways

Modulation of Key Intracellular Signaling Pathways

2'-Hydroxy-2-methoxychalcone and its derivatives have been shown to interfere with several key signaling cascades within the cell. This modulation is central to their biological effects, particularly their anti-inflammatory and anti-melanogenic properties.

Nuclear Factor-kappa B (NF-κB) Pathway Inhibition

The NF-κB signaling pathway is a primary target of 2'-hydroxychalcone (B22705) and its derivatives. nih.govmedchemexpress.com This pathway is a crucial regulator of inflammatory responses, and its inhibition is a key mechanism for the anti-inflammatory effects of these compounds.

Inhibition of IκBα Phosphorylation and Degradation: In unstimulated cells, the NF-κB transcription factor is held inactive in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκBα is phosphorylated and subsequently degraded, freeing NF-κB to move into the nucleus. Studies have shown that 2'-hydroxychalcone derivatives, such as 2'-hydroxy-3,5',5-trimethoxychalcone (DK-139), can block the LPS-induced phosphorylation of IκBα. mdpi.com This prevents its degradation and keeps NF-κB sequestered in the cytoplasm. mdpi.com

Prevention of p65 Nuclear Translocation: The translocation of the p65 subunit of NF-κB from the cytosol to the nucleus is a critical step for its function as a transcription factor. Derivatives like 2'-hydroxy-3,6'-dimethoxychalcone (3,6'-DMC) and 2'-hydroxy-4',6'-dimethoxychalcone (4',6'-DMC) have been demonstrated to suppress this translocation process in LPS-stimulated cells. nih.govnih.gov By preventing p65 from reaching the nucleus, these compounds inhibit the transcription of NF-κB target genes that encode pro-inflammatory proteins. mdpi.com

Mitogen-Activated Protein Kinase (MAPK) Signaling Modulation (e.g., JNK/MAPK)

The MAPK signaling pathways, which include c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38 MAPK, are involved in cellular responses to a variety of stimuli and play a significant role in inflammation and melanogenesis.

Anti-inflammatory Effects: The derivative 3,6'-DMC has been shown to suppress the LPS-induced phosphorylation of p38 MAPK, ERK, and JNK in macrophage cells. nih.gov Similarly, 4',6'-DMC reduces the protein levels of p38 and JNK in response to LPS. nih.gov This inhibition of MAPK pathways contributes to the anti-inflammatory effects by decreasing the production of pro-inflammatory cytokines and mediators. nih.gov

Anti-melanogenic Effects: In the context of melanogenesis, the modulation is more nuanced. The phosphorylation of p38 and JNK typically promotes melanin synthesis. nih.gov The derivative 3,6'-DMC has been found to significantly decrease the phosphorylation of p38 and JNK in melanoma cells, contributing to its inhibitory effect on melanogenesis. nih.gov Conversely, the phosphorylation of ERK acts as a negative regulator of melanogenesis. nih.gov Treatment with 3,6'-DMC and 4',6'-DMC has been observed to increase ERK phosphorylation, further contributing to their anti-melanogenic properties. nih.govnih.gov In a different cellular context (breast cancer cells), 2'-hydroxychalcone itself was found to elevate the levels of phosphorylated JNK and ERK. medchemexpress.comnih.gov

PI3K/AKT Pathway Regulation

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a critical signaling route that governs cell survival, proliferation, and growth.

Research has demonstrated that derivatives of this compound can regulate this pathway. For instance, 2,4-dihydroxy-3′-methoxy-4′-ethoxychalcone was found to reduce the expression of PI3K and the phosphorylation of both AKT and the downstream mammalian target of rapamycin (mTOR) in multiple myeloma cells. nih.gov The derivative 2'-hydroxy-3,5',5'-trimethoxychalcone (DK-139) exerts its anti-inflammatory effects in microglial cells by inhibiting the Akt/NF-κB signaling pathway. researchgate.net Furthermore, in melanoma cells, 3,6'-DMC significantly reduced the phosphorylation of AKT, which is implicated in its ability to suppress melanogenesis. nih.gov

Wnt/β-catenin and PKA/CREB Pathway Suppression

Both the Wnt/β-catenin and the Protein Kinase A (PKA)/cAMP-Response-Element-Binding protein (CREB) pathways are instrumental in regulating the transcription of key melanogenic enzymes.

Wnt/β-catenin Pathway: This pathway's activation leads to the accumulation of β-catenin, which then enters the nucleus to promote the transcription of target genes. Derivatives such as 2'-hydroxy-4',6'-dimethoxychalcone (4',6'-DMC) have been shown to downregulate β-catenin and glycogen synthase kinase-3β (GSK3β) proteins, effectively suppressing this pathway and inhibiting melanin synthesis. nih.gov

PKA/CREB Pathway: This pathway is also central to melanogenesis. The derivative 4',6'-DMC has been found to downregulate the expression of PKA and CREB, leading to a decrease in the microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic genes. nih.gov

Interaction with Cellular Proteins and Enzymes

Beyond modulating complex signaling cascades, this compound and its derivatives also interact with specific enzymes involved in inflammatory processes.

Direct or Indirect Modulation of Cyclooxygenase (COX-2) and Inducible Nitric Oxide Synthase (iNOS)

Cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) are key enzymes responsible for the production of the pro-inflammatory mediators prostaglandin (B15479496) E2 (PGE2) and nitric oxide (NO), respectively. The expression of these enzymes is often upregulated during inflammation.

Numerous studies confirm that 2'-hydroxychalcone derivatives potently suppress the expression of both iNOS and COX-2 at the protein level in LPS-stimulated macrophages. nih.govnih.gov For example, 2'-hydroxy-4-methoxychalcone attenuates iNOS and COX-2 levels. mdpi.com The derivative 3,6'-DMC, at a concentration of 10 μM, was found to reduce iNOS expression by 83.21% and COX-2 by 16.72%. nih.gov Similarly, 4',6'-DMC significantly mitigates the LPS-induced expression of COX-2 and iNOS proteins. nih.gov This inhibition is a direct cause of the observed decrease in NO and PGE2 production and is a downstream consequence of the inhibition of signaling pathways like NF-κB. mdpi.comnih.gov

Table 1: Summary of Mechanistic Actions of this compound Derivatives

| Derivative Name | Pathway/Enzyme | Observed Effect | Cellular Context |

|---|---|---|---|

| 2'-hydroxy-3,6'-dimethoxychalcone (3,6'-DMC) | NF-κB | Suppresses p65 translocation. nih.gov | RAW 264.7 Macrophages |

| MAPK | Suppresses phosphorylation of p38, ERK, and JNK. nih.gov | RAW 264.7 Macrophages | |

| PI3K/AKT | Reduces phosphorylation of AKT. nih.gov | B16F10 Melanoma Cells | |

| iNOS & COX-2 | Reduces protein expression. nih.gov | RAW 264.7 Macrophages | |

| 2'-hydroxy-4',6'-dimethoxychalcone (4',6'-DMC) | NF-κB | Reduces NF-κB levels and p65 nuclear translocation. nih.gov | RAW 264.7 Macrophages |

| MAPK | Reduces p38 and JNK protein levels. nih.gov | RAW 264.7 Macrophages | |

| Wnt/β-catenin | Downregulates β-catenin and GSK3β. nih.gov | B16F10 Melanoma Cells | |

| PKA/CREB | Downregulates PKA and CREB. nih.gov | B16F10 Melanoma Cells | |

| iNOS & COX-2 | Mitigates protein expression. nih.gov | RAW 264.7 Macrophages | |

| 2'-hydroxy-3,5',5-trimethoxychalcone (DK-139) | NF-κB | Blocks phosphorylation of IκB and p65/RelA. mdpi.com | BV2 Microglial Cells |

| PI3K/AKT | Inhibits the Akt/NF-κB signaling pathway. researchgate.net | BV2 Microglial Cells | |

| 2,4-dihydroxy-3′-methoxy-4′-ethoxychalcone | PI3K/AKT/mTOR | Reduces expression of PI3K, p-AKT, and p-mTOR. nih.gov | Multiple Myeloma Cells |

| 2'-hydroxy-4-methoxychalcone | iNOS & COX-2 | Attenuates iNOS and COX-2 levels. mdpi.com | Not Specified |

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Activation

The synthetic chalcone (B49325) derivative 2-hydroxy-4'-methoxychalcone, designated AN07, has been identified as an activator of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). nih.govresearchgate.net PPARγ is a ligand-activated transcription factor that governs the expression of genes involved in energy regulation, lipid metabolism, oxidative stress, and inflammatory responses. researchgate.net Studies on human aortic smooth muscle cells demonstrated that AN07 increases the expression of both PPARγ mRNA and protein. nih.gov This activation of PPARγ is central to the compound's anti-inflammatory and anti-proliferative effects. nih.govresearchgate.net

Further research has shown that AN07 can act synergistically with known PPARγ agonists like rosiglitazone and pioglitazone to inhibit the proliferation of human aortic smooth muscle cells induced by oxidized low-density lipoprotein (Ox-LDL). nih.gov The mechanism involves not only the upregulation of PPARγ but also the subsequent inhibition of the p44/42 mitogen-activated protein kinase pathway and blockade of the cell cycle. nih.govresearchgate.net Structure-activity relationship analyses suggest that for 2'-hydroxychalcones, the presence of a methoxyl group at the C-4 position and a hydroxyl group at the C-4' or C-5' position plays a significant role in determining the potency of PPARγ activation. researchgate.net

Caspase Activation in Apoptotic Pathways (e.g., Caspase-3, Caspase-9)

2'-Hydroxychalcone (2'-HC) and its derivatives are potent inducers of apoptosis through the activation of the caspase cascade. In breast cancer cells, treatment with 2'-HC leads to the cleavage, and thus activation, of initiator caspase-9 and executioner caspase-3. nih.gov This activation is a key step in the intrinsic apoptotic pathway, often triggered by cellular stress and mitochondrial signals. The activation of these caspases culminates in the cleavage of essential cellular substrates, such as poly(ADP-ribose) polymerase (PARP), leading to programmed cell death. nih.gov

Derivatives of 2'-hydroxychalcone exhibit similar pro-apoptotic activities across various cancer cell lines. For instance, 2-hydroxy-4-methoxy-2',3'-benzochalcone (HymnPro) was found to activate caspases-2, -9, -3, and -7 in human pancreatic cancer cells. nih.govresearchgate.net Similarly, 2-iodo-4′-methoxychalcone has been shown to modulate the levels of cleaved caspase-9 and caspase-3 in neuronal cells under toxic stress. nih.gov The synthetic derivative 2-hydroxy-3',5,5'-trimethoxychalcone (DK-139) also stimulates the caspase cascade in A549 lung cancer cells, confirming that caspase activation is a common mechanism for this class of compounds. nih.gov This process is often linked to other cellular events, such as the disruption of microtubule networks and the induction of cellular stress responses. nih.gov

Table 1: Effects of 2'-Hydroxychalcone Derivatives on Caspase Activation

| Compound | Activated Caspases | Cell Line/Model | Observed Effect |

|---|---|---|---|

| 2'-Hydroxychalcone | Caspase-3, Caspase-9 | Breast Cancer Cells (MCF-7, CMT-1211) | Induces cleavage and activation, leading to apoptosis. nih.gov |

| 2-hydroxy-4-methoxy-2',3'-benzochalcone (HymnPro) | Caspase-2, Caspase-3, Caspase-7, Caspase-9 | Pancreatic Cancer Cells (Capan-1) | Sequential activation following mitotic arrest. nih.govresearchgate.net |

| 2-iodo-4′-methoxychalcone (CHA79) | Caspase-3, Caspase-9 | Neuronal Cells (SH-SY5Y) | Attenuates the expression of cleaved caspases induced by neurotoxicity. nih.gov |

| 2-hydroxy-3',5,5'-trimethoxychalcone (DK-139) | Caspase Cascade | Lung Cancer Cells (A549) | Stimulates the caspase cascade, leading to apoptosis. nih.gov |

Disruption of Microtubular Networks and Tubulin Polymerization

Certain derivatives of 2'-hydroxychalcone exert their anticancer effects by targeting the microtubule cytoskeleton, a critical component for cell division, structure, and transport. The compound 2-hydroxy-4-methoxy-2',3'-benzochalcone (HymnPro) has been shown to function as a novel antimitotic agent by directly inhibiting tubulin polymerization. nih.govresearchgate.net This interaction disrupts the normal assembly of microtubules, leading to the formation of abnormal mitotic spindles, such as mono- or multipolar structures. nih.gov

The disruption of microtubule dynamics causes cells to arrest in the G2/M phase of the cell cycle, a hallmark of microtubule-targeting agents. nih.govnih.gov This mitotic arrest subsequently triggers the intrinsic apoptotic pathway, characterized by the activation of caspases. nih.govresearchgate.net The ability of HymnPro and other related chalcones to inhibit tubulin assembly places them in a class of compounds with mechanisms similar to established cancer therapeutics like colchicine. nih.gov This specific targeting of tubulin polymerization underscores a key molecular mechanism through which these compounds inhibit the proliferation of cancer cells. nih.gov

Cellular Stress Responses and Homeostasis

Regulation of Reactive Oxygen Species (ROS) Levels and Oxidative Stress

The interaction of 2'-hydroxychalcone and its derivatives with cellular redox systems is complex and appears to be context-dependent. In some settings, these compounds induce oxidative stress. For example, treatment of breast cancer cells with 2'-hydroxychalcone results in an excessive intracellular accumulation of reactive oxygen species (ROS). nih.govnih.gov This increase in ROS is believed to be a critical upstream event that triggers other stress responses, such as endoplasmic reticulum stress and autophagy, ultimately contributing to apoptotic cell death. nih.gov

Conversely, in other biological contexts, derivatives like 2′-hydroxy-4-methoxychalcone (AN07) exhibit significant antioxidant properties. researchgate.net This compound has been shown to reduce ROS levels induced by inflammatory stimuli like lipopolysaccharides. mdpi.com The antioxidant mechanism involves decreasing the expression of pro-oxidant enzymes such as gp91phox (a subunit of NADPH oxidase) while simultaneously increasing levels of the endogenous antioxidant glutathione (GSH). mdpi.com This dual ability to either generate or scavenge ROS suggests that the effect of these chalcones on oxidative stress is highly dependent on the specific chemical structure, cell type, and the prevailing physiological or pathological conditions.

Table 2: Regulation of Reactive Oxygen Species (ROS) by 2'-Hydroxychalcone Derivatives

| Compound | Cell Line/Model | Effect on ROS | Associated Mechanism |

|---|---|---|---|

| 2'-Hydroxychalcone | Breast Cancer Cells | Increases ROS levels | Contributes to the induction of ER stress, autophagy, and apoptosis. nih.govnih.gov |

| 2′-hydroxy-4-methoxychalcone | RAW 264.7 Macrophages | Decreases ROS levels | Decreases gp91phox expression and increases glutathione (GSH). mdpi.com |

| 2′-hydroxy-2,3,4′-trimethoxychalcone | Hepatoma Cells (HepG2) | Increases ROS levels | Prompts accumulation of ROS, leading to apoptosis. mdpi.com |

Induction of Endoplasmic Reticulum Stress

2'-Hydroxychalcone and its derivatives can induce apoptosis by triggering endoplasmic reticulum (ER) stress. Treatment of breast cancer cells with 2'-hydroxychalcone leads to the induction of ER stress, a state that arises from the accumulation of misfolded proteins in the ER lumen. nih.govnih.gov This response is closely linked to the compound's ability to generate reactive oxygen species, as oxidative stress is a known cause of protein misfolding and subsequent ER stress. nih.gov

The synthetic derivative 2-hydroxy-3',5,5'-trimethoxychalcone (DK-139) provides a clear example of this mechanism in lung cancer cells. nih.gov DK-139 treatment increases the expression of key ER stress sensors, including PERK (protein kinase R-like endoplasmic reticulum kinase) and IRE1α (inositol-requiring enzyme 1 alpha), as well as the chaperone protein GRP78/BiP. nih.gov The activation of these sensors initiates the unfolded protein response (UPR), a signaling network that attempts to restore ER homeostasis. However, under prolonged or severe stress, the UPR switches to a pro-apoptotic program, primarily through the upregulation of the transcription factor CHOP. This, in turn, leads to caspase activation and cell death. nih.gov

Activation and Regulation of Autophagy

Autophagy, a cellular catabolic process for degrading damaged organelles and proteins, is significantly modulated by 2'-hydroxychalcone. In breast cancer cells, 2'-hydroxychalcone enhances autophagic activity, evidenced by an increase in the number of acidic vesicular organelles (autophagosomes and autolysosomes) and the expression of the autophagy marker protein LC3-II. nih.gov This induction of autophagy is not a survival mechanism but rather appears to be linked to the induction of apoptosis, a phenomenon known as autophagy-dependent apoptosis. nih.gov

The activation of autophagy by 2'-hydroxychalcone is thought to be a consequence of the upstream induction of ROS and ER stress. nih.gov The accumulation of ROS can lead to damaged proteins and organelles, which are targeted for autophagic degradation, while ER stress is a well-established trigger for autophagy. nih.gov Furthermore, the activation of PPARγ, as seen with some chalcone derivatives, is also known to stimulate autophagy, suggesting a potential cross-talk between these pathways. mdpi.com The ability of 2'-hydroxychalcone to initiate a complete autophagic flux that contributes to cell death highlights another critical aspect of its molecular mechanism of action. nih.govnih.gov

Future Directions and Research Perspectives for 2 Hydroxy 2 Methoxychalcone

Advancements in De Novo Synthetic Approaches for Novel Analogues with Tailored Activities

The synthesis of chalcones is often achieved through the Claisen-Schmidt condensation, a reliable method involving the reaction of an acetophenone (B1666503) with a benzaldehyde (B42025) in the presence of an acid or base catalyst. nih.govmdpi.com While effective, future research will likely focus on more advanced and efficient synthetic strategies to generate novel analogues of 2'-Hydroxy-2-methoxychalcone with specifically tailored biological activities.

Advancements in synthetic chemistry offer opportunities to move beyond traditional methods. ekb.egekb.eg Techniques such as microwave-assisted and ultrasound-aided synthesis have already been shown to accelerate reaction times and improve yields for chalcone (B49325) synthesis. ekb.eg Further exploration of green chemistry principles, such as solvent-free reactions and the use of eco-friendly catalysts, will be crucial for sustainable and efficient production. ajrconline.org

The creation of diverse chemical libraries of this compound analogues can be achieved by systematically modifying the A and B rings of the chalcone scaffold. nih.gov This can involve the introduction of various substituents, such as halogens, alkyl groups, and other heterocyclic rings, to modulate the electronic and steric properties of the molecule. acs.org Such modifications can lead to compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles. The development of one-pot multicomponent reactions could also streamline the synthesis of complex chalcone derivatives, allowing for the rapid generation of a wide array of novel compounds for biological screening. ekb.eg

Exploration of Additional Biological Activities and Therapeutic Potentials in Complex In Vitro Systems

While 2'-hydroxychalcones have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects, there is significant potential for uncovering new therapeutic applications. medchemexpress.comnih.gov Future research should focus on screening this compound and its novel analogues against a wider range of biological targets and in more complex in vitro models that more closely mimic human physiology.

The existing literature suggests that chalcones possess potential as anticancer and antiparasitic agents. nih.govmdpi.com Investigating the efficacy of this compound in various cancer cell lines, including multidrug-resistant strains, could reveal promising new therapeutic leads. Furthermore, its potential against a broader range of parasites, beyond those already studied, warrants investigation. unimore.it

The use of advanced in vitro systems, such as 3D cell cultures, organoids, and co-culture models, can provide more physiologically relevant data on the efficacy and mechanism of action of these compounds. These models can better simulate the complex cellular interactions that occur in tissues and organs, offering a more accurate prediction of in vivo activity. For example, evaluating the anti-inflammatory properties of this compound in a co-culture of immune cells and tissue-specific cells could provide a more comprehensive understanding of its therapeutic potential in inflammatory diseases.

Deepening Mechanistic Understanding at the Molecular and Systems Biology Level

A thorough understanding of the molecular mechanisms underlying the biological activities of this compound is crucial for its development as a therapeutic agent. While some studies have pointed to the inhibition of inflammatory mediators like prostaglandin (B15479496) E2 (PGE2), nitric oxide (NO), and tumor necrosis factor-alpha (TNF-α), a more in-depth investigation is needed to identify its precise molecular targets. researchgate.netresearchgate.net

Future research should employ a range of molecular biology and biochemical techniques to elucidate the mechanism of action. This could include target identification studies using affinity chromatography, proteomics, and genetic approaches. Investigating the effect of this compound on key signaling pathways involved in inflammation, cell proliferation, and oxidative stress, such as the NF-κB and MAPK pathways, will provide valuable insights into its mode of action. researchgate.netnih.gov

The application of systems biology approaches, such as genomics, transcriptomics, and metabolomics, can provide a holistic view of the cellular response to this compound. By analyzing the global changes in gene expression, protein levels, and metabolite profiles, researchers can identify novel targets and pathways affected by the compound. This comprehensive understanding will not only aid in optimizing its therapeutic efficacy but also in identifying potential off-target effects.

Development of Predictive Structure-Activity Relationship Models for Rational Design of Chalcone-Based Bioactive Compounds

The rational design of novel, potent, and selective chalcone-based bioactive compounds can be significantly accelerated through the use of computational modeling and quantitative structure-activity relationship (QSAR) studies. nih.gov QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity, allowing for the prediction of the activity of new, unsynthesized molecules. nih.govingentaconnect.com

Several QSAR studies on chalcone derivatives have already been reported, identifying key molecular descriptors that influence their biological activities. nih.govingentaconnect.com These descriptors often include electronic properties (such as charge distribution and HOMO/LUMO energies), steric factors (like molecular volume and shape), and physicochemical properties (such as lipophilicity). nih.gov

Future research in this area should focus on developing robust and predictive QSAR models specifically for 2'-hydroxychalcone (B22705) analogues. This will involve synthesizing a diverse library of compounds, evaluating their biological activity, and using this data to build and validate the QSAR models. These models can then be used to virtually screen large libraries of potential chalcone derivatives, prioritizing the most promising candidates for synthesis and biological testing. This in silico approach can significantly reduce the time and resources required for the discovery of new drug candidates. nih.gov By integrating computational design with synthetic chemistry and biological evaluation, researchers can efficiently navigate the chemical space of chalcone derivatives to identify novel compounds with tailored therapeutic activities.

Q & A

Q. What synthetic methodologies are commonly employed for 2'-hydroxy-2-methoxychalcone, and how can purity be optimized?

Category : Synthesis & Characterization Answer : The synthesis typically involves the Claisen-Schmidt condensation between 2-hydroxy-2-methoxyacetophenone and a substituted benzaldehyde under basic conditions (e.g., NaOH/ethanol). Yield optimization requires precise control of reaction time, temperature, and stoichiometry. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization. Purity validation employs HPLC (C18 column, methanol-water mobile phase) and ¹H/¹³C NMR to confirm structural integrity . For high-purity standards (>97%), preparative HPLC or repeated crystallization may be necessary .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Category : Analytical Methods Answer :

- UV-Vis Spectroscopy : Identifies π→π* transitions (λmax ~300–350 nm) to confirm chalcone conjugation .

- FT-IR : Validates hydroxyl (3200–3500 cm⁻¹), carbonyl (1650–1680 cm⁻¹), and methoxy (2850 cm⁻¹) groups .

- NMR : ¹H NMR distinguishes aromatic protons (δ 6.5–8.0 ppm) and methoxy protons (δ ~3.8 ppm) .

- HPLC-DAD/MS : Quantifies purity and detects impurities; ESI-MS confirms molecular ion peaks (e.g., [M+H]+ at m/z 271) .

Q. How should researchers design in vitro assays to evaluate antibacterial activity?

Category : Biological Activity Testing Answer :

- Model Organisms : Use Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains.

- MIC Determination : Perform broth microdilution assays (CLSI guidelines) with concentrations ranging from 1–256 µg/mL. Include positive controls (e.g., ampicillin) and solvent controls (DMSO <1%) .

- Time-Kill Curves : Assess bactericidal kinetics over 24 hours. Synergy studies with antibiotics (e.g., checkerboard assay) can identify combinatorial effects .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data be systematically addressed?

Category : Data Analysis & Reproducibility Answer :

- Assay Standardization : Variability arises from differences in bacterial strains, culture media (e.g., Mueller-Hinton vs. LB broth), and inoculation density. Adhere to CLSI/MHRA guidelines for reproducibility .

- Solvent Effects : DMSO concentration >1% may inhibit bacterial growth, skewing results. Validate solvent compatibility via growth curves .

- Statistical Rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare replicates. Meta-analyses of published datasets can identify trends obscured by small sample sizes .

Q. What computational strategies predict structure-activity relationships (SAR) for methoxy/hydroxy chalcone derivatives?

Category : Molecular Modeling Answer :

- Docking Studies : Use AutoDock Vina to model interactions with bacterial targets (e.g., S. aureus dihydrofolate reductase). Focus on hydrogen bonding (methoxy/hydroxy groups) and hydrophobic contacts .

- QSAR Models : Develop regression models correlating substituent position (e.g., 2'-OH vs. 4'-OCH₃) with bioactivity. Descriptors like logP and polar surface area improve predictive accuracy .

- MD Simulations : Assess binding stability (RMSD <2 Å) over 100 ns trajectories in GROMACS .

Q. How can stability and degradation pathways be studied under varying storage conditions?

Category : Stability & Storage Answer :

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B guidelines), and humidity (75% RH) for 4–8 weeks. Monitor degradation via HPLC-MS to identify products (e.g., demethylation or oxidation) .

- Optimized Storage : Store in amber vials at −20°C under inert gas (N₂). Lyophilization enhances long-term stability for aqueous solutions .

Q. What advanced analytical techniques resolve structural ambiguities in chalcone derivatives?

Category : Structural Elucidation Answer :

- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals in complex aromatic regions. HMBC correlations confirm methoxy group positions .

- X-ray Crystallography : Provides absolute configuration data; requires high-purity single crystals grown via slow evaporation (e.g., methanol/chloroform) .

- High-Resolution Mass Spectrometry (HRMS) : Differentiates isomers (e.g., 2'-OH vs. 4'-OH) using exact mass (<5 ppm error) .

Methodological Best Practices

- Reference Standards : Use commercially available dihydrochalcone analogs (e.g., 2',6'-dihydroxy-4'-methoxydihydrochalcone) as chromatographic controls .

- Ethical Reporting : Disclose assay limitations (e.g., cytotoxicity not assessed) and validate findings across multiple cell lines or microbial strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.